

troubleshooting DHX36 western blot experiments

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Compound of Interest

Compound Name: DCH36_06

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DHX36 Western Blot Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting Western blot experiments targeting the DEAH-Box Helicase 36 (DHX36).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of DHX36?

A1: DHX36 has multiple isoforms, with expected molecular weights of approximately 111.5 kDa, 113.2 kDa, and 114.7 kDa.[1] The presence of multiple bands in this range on your Western blot may correspond to these different isoforms.

Q2: Which cell lines can be used as a positive control for DHX36 expression?

A2: Several human cell lines are reported to express DHX36 and can serve as positive controls. These include 293T, A431, HeLa, and HepG2 cells.[2]

Q3: I am not getting any signal for DHX36. What are the possible causes and solutions?

A3: A lack of signal can arise from several factors:

- **Inefficient Protein Extraction:** DHX36 is localized in the nucleus and cytoplasm. Ensure you are using a lysis buffer capable of efficiently extracting proteins from these compartments. RIPA buffer is a commonly recommended choice.
- **Low Protein Abundance:** The expression level of DHX36 may be low in your specific sample. Try increasing the amount of protein loaded onto the gel. A general starting point is 30 µg of total protein lysate.
- **Antibody Issues:** Verify that your primary antibody is validated for Western blotting and used at the recommended dilution. Also, ensure your secondary antibody is compatible with the primary antibody's host species and is not expired.
- **Inefficient Transfer:** Confirm that the protein transfer from the gel to the membrane was successful. You can visualize total protein on the membrane using a Ponceau S stain before blocking.
- **Protein Degradation:** DHX36 can be subject to degradation. Always prepare lysates on ice and add protease inhibitors to your lysis buffer.

Q4: I am observing multiple bands on my blot. What could be the reason?

A4: The presence of multiple bands could be due to:

- **DHX36 Isoforms:** As mentioned, DHX36 has several known isoforms of slightly different molecular weights.^[1]
- **Protein Degradation:** If you observe bands at a lower molecular weight than expected, it could indicate degradation of the DHX36 protein. Ensure proper sample handling with protease inhibitors.
- **Non-specific Antibody Binding:** The primary or secondary antibodies may be cross-reacting with other proteins. Optimize your antibody concentrations and ensure adequate blocking and washing steps.

Q5: The background on my blot is very high. How can I reduce it?

A5: High background can obscure your signal. To reduce it:

- **Optimize Blocking:** Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and that the blocking time is sufficient (typically 1 hour at room temperature or overnight at 4°C).
- **Adjust Antibody Concentrations:** High antibody concentrations can lead to non-specific binding. Try titrating your primary and secondary antibody dilutions.
- **Increase Washing Steps:** Thorough washing after primary and secondary antibody incubations is crucial for removing unbound antibodies. Increase the duration and number of washes with TBST.

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and dilutions for DHX36 Western blot experiments. Note that optimal conditions may vary depending on the specific antibody, sample type, and experimental setup.

Table 1: Recommended Primary Antibody Dilutions for DHX36

Antibody Vendor	Catalog Number	Type	Recommended Dilution
Novus Biologicals	NBP1-84286	Rabbit Polyclonal	0.04-0.4 µg/ml
Proteintech	13159-1-AP	Rabbit Polyclonal	1:500 - 1:1000
GeneTex	GTX131179	Rabbit Polyclonal	1:1000
Sigma-Aldrich	HPA035399	Rabbit Polyclonal	0.04-0.4 µg/mL
Abcam	ab70269	Rabbit Polyclonal	1:5000

Table 2: General Recommendations for DHX36 Western Blot

Parameter	Recommendation
Lysis Buffer	RIPA buffer (for whole-cell or nuclear extracts)
Protein Loading	20-50 µg of total cell lysate
Positive Control	Lysates from 293T, A431, HeLa, or HepG2 cells

Experimental Protocols

Detailed DHX36 Western Blot Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect DHX36.

1. Sample Preparation (Cell Lysate)

- Wash cultured cells with ice-cold PBS.
- Aspirate PBS and add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.
- Determine the protein concentration using a BCA or Bradford assay.
- Add 4X Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95°C for 5 minutes.

2. SDS-PAGE

- Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel (a gradient gel, e.g., 4-15%, is suitable for the size of DHX36).

- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.

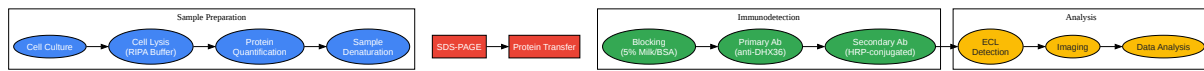
4. Immunodetection

- **Blocking:** Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against DHX36, diluted in the blocking buffer, overnight at 4°C with gentle agitation. Refer to Table 1 for recommended starting dilutions.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.

5. Detection

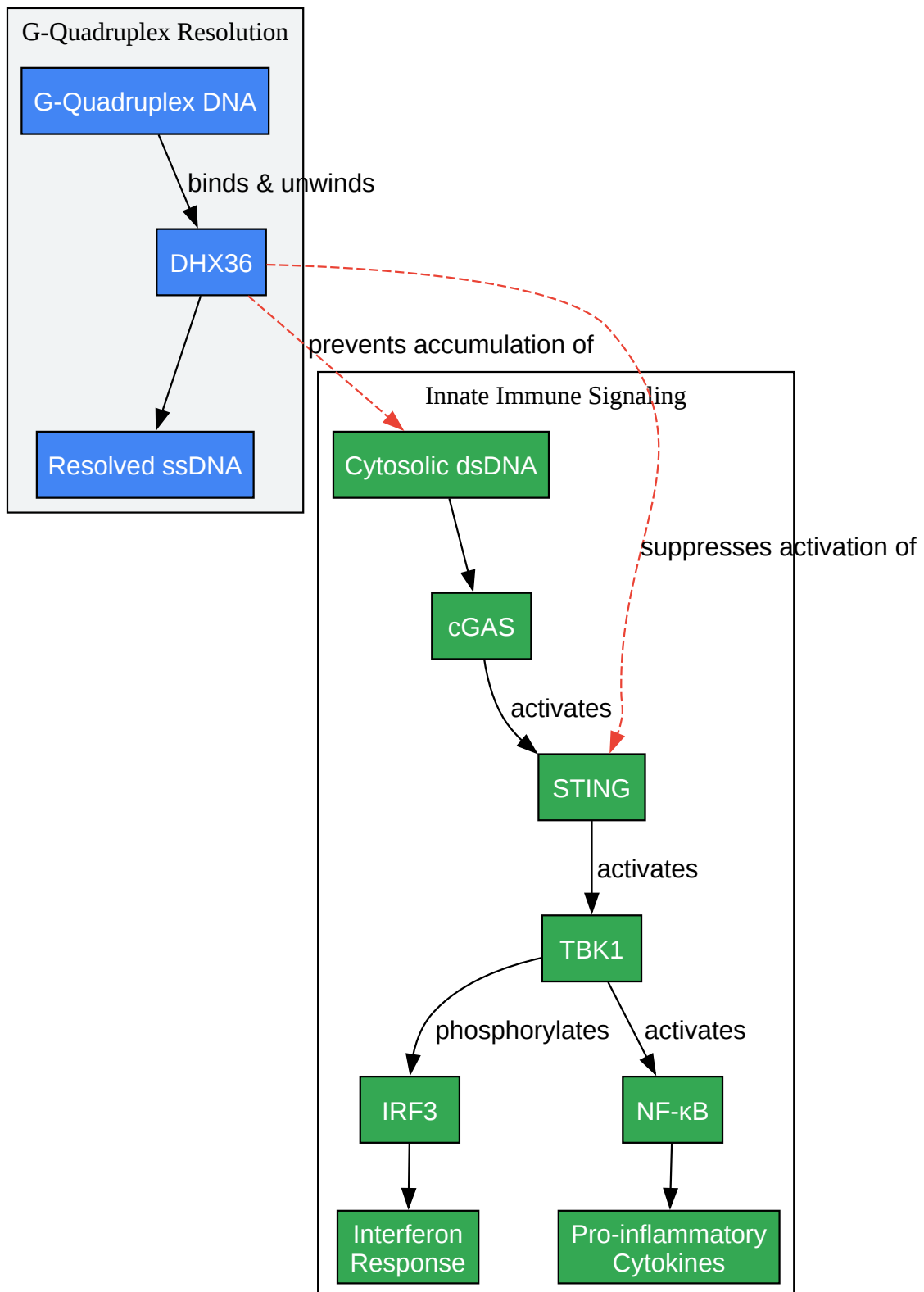
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations



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Caption: Experimental workflow for DHX36 Western blotting.



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References

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